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Introduction: SC-53116 is a mouse monoclonal antibody, specifically the OX7 clone, that

recognizes the Thy-1 cell surface antigen (also known as CD90).[1][2][3] The Thy-1 antigen is a

glycosylphosphatidylinositol (GPI)-anchored glycoprotein expressed on the surface of various

cell types, including T-cells, neurons, and hematopoietic stem cells.[3] The horseradish

peroxidase (HRP) conjugated version of SC-53116 allows for direct detection in enzyme-linked

immunosorbent assays (ELISAs), offering a streamlined workflow by eliminating the need for a

secondary antibody.[2][3] This document provides a detailed protocol for the use of SC-53116

HRP conjugate in a direct ELISA format.

I. Principle of the Assay
In a direct ELISA, the antigen of interest is immobilized onto the surface of a microplate well.

The SC-53116 HRP conjugate is then added, which binds directly to the immobilized Thy-1

antigen. After a washing step to remove any unbound conjugate, a substrate solution is added.

The HRP enzyme catalyzes a reaction that produces a detectable signal, which is proportional

to the amount of antigen present in the sample.[4]

II. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
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Reagent/Material Supplier Catalog Number Notes

SC-53116 HRP

Conjugate

Santa Cruz

Biotechnology
sc-53116 HRP

Store at 4°C. Do not

freeze.[3]

High-binding 96-well

microplate
Various e.g., Nunc MaxiSorp

Coating Buffer In-house preparation See recipe below

Wash Buffer In-house preparation See recipe below

Blocking Buffer In-house preparation See recipe below

Substrate (e.g., TMB) Various
Follow manufacturer's

instructions.

Stop Solution (e.g.,

2N H₂SO₄)
Various

Purified Thy-1 Antigen

or Cell Lysate
Various

For positive control

and standard curve.

Microplate reader Various

Capable of reading

absorbance at 450

nm.

III. Reagent Preparation
Reagent Recipe

Coating Buffer (0.05 M Carbonate-Bicarbonate,

pH 9.6)

Dissolve 1.59 g of Na₂CO₃ and 2.93 g of

NaHCO₃ in deionized water to a final volume of

1 L. Adjust pH to 9.6.[5]

Wash Buffer (PBST: 0.05% Tween 20 in PBS) To 1 L of 1X PBS, add 0.5 mL of Tween 20.

Blocking Buffer (1% BSA in PBST)
Dissolve 1 g of Bovine Serum Albumin (BSA) in

100 mL of Wash Buffer.

Sample/Standard Diluent (e.g., 1% BSA in

PBST)

Prepare as needed to dilute samples and

standards.
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IV. Experimental Protocol: Direct ELISA
This protocol outlines the key steps for performing a direct ELISA using the SC-53116 HRP

conjugate.

1. Antigen Coating:

Dilute the purified Thy-1 antigen or cell lysate to the desired concentration in Coating Buffer.

A typical starting concentration for purified protein is 1-10 µg/mL.

Add 100 µL of the diluted antigen to each well of a 96-well microplate.

Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.[5]

2. Washing:

Aspirate the coating solution from the wells.

Wash the plate three times with 200 µL of Wash Buffer per well.[5]

3. Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific

binding sites.[5]

4. Washing:

Aspirate the blocking solution.

Wash the plate three times with 200 µL of Wash Buffer per well.

5. Addition of HRP Conjugate:

Dilute the SC-53116 HRP conjugate in Blocking Buffer. The optimal dilution should be

determined empirically, but a starting dilution range of 1:200 to 1:1000 is recommended

based on the unconjugated antibody's performance in other applications.[3]
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Add 100 µL of the diluted HRP conjugate to each well.

Incubate for 1 hour at 37°C.[5]

6. Washing:

Aspirate the HRP conjugate solution.

Wash the plate five times with 200 µL of Wash Buffer per well to ensure removal of all

unbound conjugate.[5]

7. Substrate Development:

Prepare the substrate solution according to the manufacturer's instructions.

Add 100 µL of the substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color

development is observed.

8. Stopping the Reaction:

Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. This will typically

change the color of the solution (e.g., from blue to yellow for TMB substrate).

9. Data Acquisition:

Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of

adding the Stop Solution.

V. Data Analysis
The results can be analyzed both qualitatively and quantitatively. For quantitative analysis, a

standard curve should be generated using a serial dilution of a known concentration of purified

Thy-1 antigen.
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Standard Concentration (ng/mL) Absorbance at 450 nm (OD₄₅₀)

1000 (Example Value)

500 (Example Value)

250 (Example Value)

125 (Example Value)

62.5 (Example Value)

31.25 (Example Value)

0 (Blank) (Example Value)

The concentration of Thy-1 in unknown samples can be determined by interpolating their

absorbance values from the standard curve.

VI. Experimental Workflow and Signaling Pathway
Diagrams
The following diagrams illustrate the direct ELISA workflow.
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Caption: Direct ELISA Workflow using SC-53116 HRP Conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for SC-53116 HRP
Conjugate in ELISA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa
https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa
https://www.benchchem.com/product/b1193648#sc-53116-hrp-conjugate-protocol-for-elisa
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193648?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

